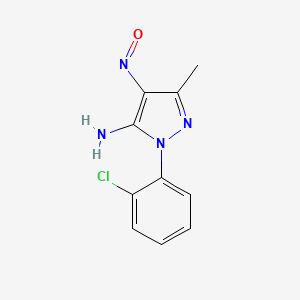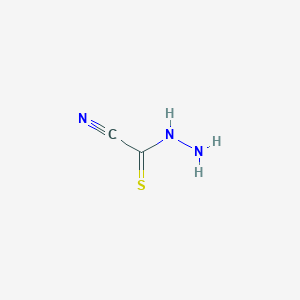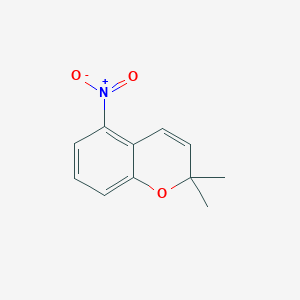![molecular formula C15H14ClNO4 B14422931 Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate CAS No. 80199-63-9](/img/no-structure.png)
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate is an organic compound that belongs to the carbamate family. This compound is characterized by its unique structure, which includes a carbamate group attached to a phenyl ring substituted with a chloro and a methoxyphenoxy group. It is used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(2-methoxyphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and safety.
化学反応の分析
Types of Reactions
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting certain enzymes, leading to the disruption of metabolic pathways. The carbamate group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity .
類似化合物との比較
Similar Compounds
- Ethyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- Propyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- Butyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
Uniqueness
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate is unique due to its specific substitution pattern and the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
特性
| 80199-63-9 | |
分子式 |
C15H14ClNO4 |
分子量 |
307.73 g/mol |
IUPAC名 |
methyl N-[3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H14ClNO4/c1-19-13-5-3-4-6-14(13)21-12-8-7-10(9-11(12)16)17-15(18)20-2/h3-9H,1-2H3,(H,17,18) |
InChIキー |
NIKZKGCQOICTSI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)NC(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
